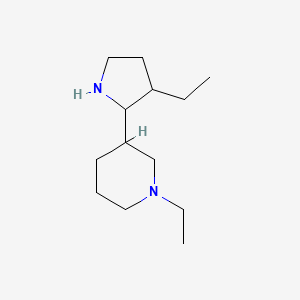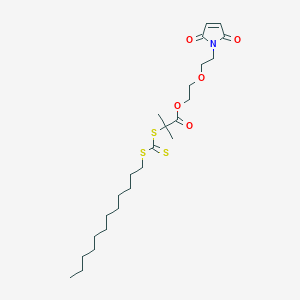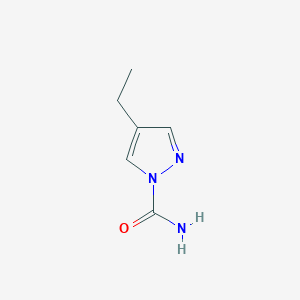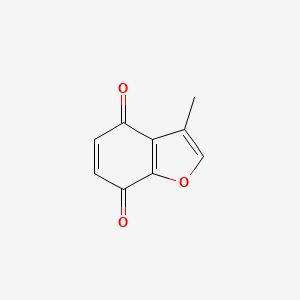![molecular formula C7H10N2O2 B12869397 (R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound that features an isoxazole ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzene derivative with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Amino-3-hydroxybenzoic acid: Similar structure but lacks the isoxazole ring.
4-Amino-5,6,7,8-tetrahydroquinoline: Contains a similar tetrahydro structure but with a different ring system.
Isoxazole derivatives: Compounds with variations in the substitution pattern on the isoxazole ring.
Uniqueness
®-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is unique due to its specific combination of an isoxazole ring fused to a benzene ring, along with the presence of an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
(4R)-4-amino-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10)/t4-/m1/s1 |
InChIキー |
OAJLTKZYCPGQMS-SCSAIBSYSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)ONC2=O)N |
正規SMILES |
C1CC(C2=C(C1)ONC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


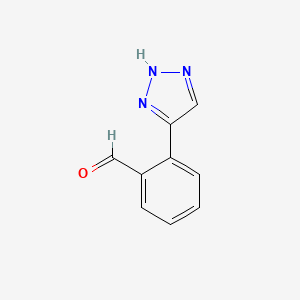
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
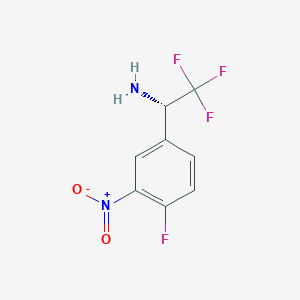
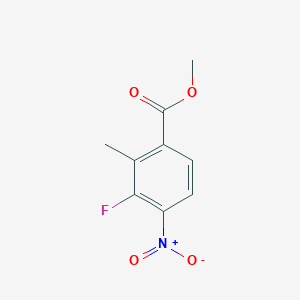
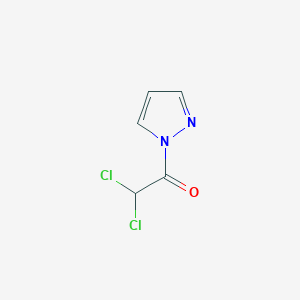
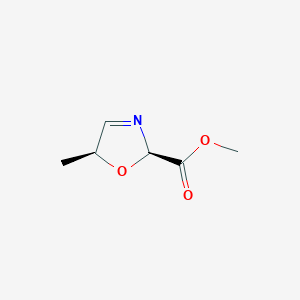
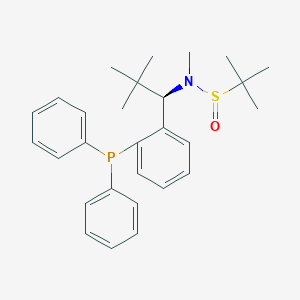
![1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
